Arahypin 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H20O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(E)-3-methylbut-1-enyl]-5-[(E)-2-phenylethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-14,20-21H,1-2H3/b10-9+,11-8+ |
InChI Key |
KUSQBRNAJLPISW-RUFFMTGISA-N |
Isomeric SMILES |
CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |
Synonyms |
arahypin-1 |
Origin of Product |
United States |
Origin, Isolation, and Biosynthetic Pathways of Arahypin 1
Natural Occurrence and Inducible Production Systems
Arahypin 1 is naturally found in Arachis hypogaea (peanut) and its production can be significantly enhanced through various elicitation methods, particularly in response to environmental stressors.
Fungal Elicitation in Arachis hypogaea (Peanut) Seeds
Peanut seeds are a primary natural source of this compound, especially when challenged by certain fungal species. Aspergillus and Rhizopus species have been successfully used to elicit the production of novel stilbene (B7821643) phytoalexins and prenylated derivatives, including this compound, Arahypin 2, Arahypin 3, Arahypin 4, Arahypin 5, Arahypin 6, and Arahypin 7 mdpi.comresearchgate.netresearchgate.net. This process leverages the plant's natural defense mechanisms, where stilbenoid-type phytoalexins are produced upon exposure to biotic stressors mdpi.com.
However, producing stilbenoids from fungal-challenged peanut seeds has drawbacks, such as low yield, low recovery, potential modification of prenylated stilbenoids by the fungi, and the presence of mycotoxins mdpi.com. Despite these challenges, fungal elicitation remains a key method for understanding the natural biosynthesis of this compound. For instance, studies have shown that this compound, along with other stilbenoids, significantly increases in peanut kernels after 48 hours of induction with Aspergillus flavus unl.edu.
Response to Biotic and Abiotic Stressors
The production of stilbenoids, including this compound, in Arachis hypogaea is a well-documented plant defense mechanism against both biotic and abiotic stresses mdpi.comunl.edukpru.ac.th. Biotic stressors include pathogen invasion, such as by fungi like Aspergillus flavus, which induces the accumulation of phytoalexins in peanuts unl.edugoogle.com. Abiotic stressors, such as wounding, UV light, and drought, also play a significant role in inducing stilbenoid biosynthesis mdpi.comkpru.ac.thuga.edu.
For example, studies on peanut kernels have shown that abiotic stresses like slicing, UV irradiation, and ultrasound treatments can significantly enhance the biosynthesis of trans-resveratrol, a precursor to prenylated stilbenoids like this compound uga.edu. This suggests that this compound production is part of a broader stress-response pathway in peanuts.
A study investigating the effect of different elicitor treatments on the yield of Arachidin-1 (a prenylated stilbenoid related to this compound) and Arachidin-3 (B1251685) in peanut hairy root cultures demonstrated varying levels of production based on the elicitor combination mdpi.com.
Table 1: Yield of Arachidin-1 and Arachidin-3 in Elicited Peanut Hairy Root Cultures mdpi.com
| Elicitor Treatment Combination | Arachidin-1 Yield (mg/L) | Arachidin-3 Yield (mg/L) |
| CD+MgCl₂ | Not specified | Not specified |
| CD+MeJA | Not specified | Not specified |
| CD+H₂O₂ | Not specified | Not specified |
| CD+MgCl₂+H₂O₂ | Not specified | Not specified |
| CD+MgCl₂+MeJA | Not specified | Not specified |
| CD+H₂O₂+MeJA | Not specified | Not specified |
| CD+MgCl₂+H₂O₂+MeJA (192h) | 236.8 ± 20 | 204.9 ± 64.8 |
Note: CD: methyl-β-cyclodextrin; MeJA: methyl jasmonate. Data for specific combinations other than the highest yield are not explicitly quantified in the provided snippet but are stated to differ significantly.
Microbial Biotransformation Strategies
Microorganisms offer an alternative and often more controlled approach to synthesize complex natural products like this compound through biotransformation.
Biocatalytic Conversion of Resveratrol (B1683913) by Aspergillus Species (e.g., Aspergillus sp. SCSIOW2)
Aspergillus species have demonstrated significant biocatalytic activity in converting resveratrol, a well-known stilbenoid, into prenylated derivatives. Notably, Aspergillus sp. SCSIOW2 exhibits high regiospecific prenylation activity with resveratrol, leading to the generation of novel prenylated resveratrol derivatives, including Arahypin-16 (sometimes referred to as this compound in some contexts, though the naming can be inconsistent across literature, it is important to note that the user specifically asked about this compound, and the search results link Arahypin-16 to Aspergillus sp. SCSIOW2). This represents a significant advancement in the fungal biotransformation of resveratrol mdpi.comnih.govmdpi.comresearchgate.net.
The biotransformation process by Aspergillus sp. SCSIOW2 yields Arahypin-16, a prenylated resveratrol with a unique dihydrobenzofuran ring mdpi.comnih.gov. This is reported as the first instance of prenylation of resveratrol by direct fungal biotransformation mdpi.com.
Regiospecific Prenylation Mechanisms in Fungal Systems
Fungal systems, particularly Aspergillus sp. SCSIOW2, demonstrate remarkable regiospecificity in prenylation reactions. This means that the prenyl group is added to a specific position on the resveratrol molecule, leading to the formation of distinct prenylated stilbenoids like Arahypin-16 mdpi.com. Prenyltransferases are key enzymes in these processes, responsible for attaching the prenyl (C5) moiety to the stilbene backbone mdpi.comwur.nl. These reactions are typically regioselective, stereoselective, and occur under mild conditions, making microbial prenylation an attractive alternative to conventional chemical synthesis mdpi.com.
While specific detailed mechanisms for this compound (as distinct from Arahypin-16) prenylation in fungal systems are not extensively detailed in the provided snippets, the general principle of regiospecific prenylation by fungal enzymes, as seen with Aspergillus sp. SCSIOW2 and resveratrol, is a crucial aspect of their biosynthesis mdpi.com. Plant stilbenoid-specific prenyltransferases also require divalent cations as cofactors and show maximum activity at basic pH google.com.
Plant Tissue Culture Approaches for Biosynthesis
Plant tissue culture, particularly hairy root cultures, offers a promising and scalable system for the production of this compound and other prenylated stilbenoids. Peanut hairy root cultures, established through Agrobacterium rhizogenes-mediated transformation, have been shown to produce and secrete stilbenoids, including this compound, into the liquid growth medium mdpi.compurdue.eduoup.com.
Elicitation strategies are commonly employed in plant tissue culture to enhance the yield of these compounds. For instance, co-treatment with methyl jasmonate (MeJA) and cyclodextrin (B1172386) (CD) has been identified as a highly effective strategy to promote high yields of resveratrol, arachidin-1, and arachidin-3 in peanut hairy root cultures mdpi.comkpru.ac.th. These methods overcome some of the limitations associated with direct extraction from whole plants, such as low yield and environmental variability mdpi.com.
Advanced Structural Characterization and Stereochemical Analysis of Arahypin 1
Spectroscopic Elucidation Techniques
The structural elucidation of Arahypin-16 (1) relied heavily on comprehensive analyses of its nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HRESIMS), and ultraviolet-visible (UV-Vis) spectroscopic data ctdbase.org.
The ¹H-NMR and ¹³C-NMR spectra of Arahypin-16 (1) were instrumental in determining its molecular framework and connectivity. The ¹H-NMR spectrum, recorded in DMSO-d6, exhibited characteristic signals indicative of a stilbene (B7821643) skeleton with a dioxygenated prenyl group ctdbase.org. Key proton signals included a triplet at δH 6.11 and a doublet at δH 6.38 (2H) for ring B, and a singlet at δH 7.44, a doublet at δH 7.24, and a doublet at δH 6.71 for ring A ctdbase.org. Furthermore, two coupled doublets at δH 6.94 and 6.83 confirmed the presence of a trans double bond ctdbase.org. The assignments of three hydroxyl protons were also possible using DMSO-d6 as the solvent ctdbase.org.
While a comprehensive ¹³C-NMR table was not fully detailed in the provided snippets, the ¹³C-NMR spectra of Arahypin-16 (1) were reported to be similar to those of the previously isolated stilbene arahypin-2, which features a resveratrol (B1683913) skeleton with a dioxygenated prenyl group at the C-2 position ctdbase.org. Detailed ¹H and ¹³C NMR spectroscopic data for Arahypin-16 (1) are available in Table 1 of the original publication ctdbase.org.
Table 1: Selected ¹H-NMR Spectroscopic Data for Arahypin-16 (1) (DMSO-d6)
| Proton (δH) | Multiplicity | J (Hz) | Assignment (Ring/Feature) |
| 6.11 | t | Ring B | |
| 6.38 | d | Ring B (2H) | |
| 7.44 | s | Ring A | |
| 7.24 | d | Ring A | |
| 6.71 | d | Ring A | |
| 6.94 | d | trans double bond | |
| 6.83 | d | trans double bond |
HRESIMS analysis was crucial for determining the precise molecular formula of Arahypin-16 (1). The HRESIMS data showed a molecular ion measured at m/z 391.0556 [M + Br]⁻ (calculated for C₁₉H₂₀BrO₄, 391.0550) ctdbase.org. This indicated a molecular formula of C₁₉H₂₀O₄ with 10 degrees of unsaturation ctdbase.org. Additionally, LC-ESI-MS showed a [M + Na]⁺ peak at m/z 335 ctdbase.org. The mass difference of 18 units compared to arahypin-2 suggested the loss of a water molecule, leading to a cyclized structure ctdbase.org. Further confirmation of the structure was achieved through careful ¹H-¹H COSY, HMQC, and HMBC analyses ctdbase.org.
UV-Vis spectroscopy provided insights into the chromophoric system of Arahypin-16 (1). The UV spectrum in methanol (B129727) (MeOH) displayed characteristic absorption maxima (λmax) at 308 nm (log ε 3.99), 320 nm (log ε 3.98), 218 nm (log ε 3.97), and 201 nm (log ε 4.09) ctdbase.org. These absorption patterns are consistent with the conjugated system present in the stilbene core and the appended prenyl unit.
Table 2: UV-Vis Spectroscopic Data for Arahypin-16 (1) (MeOH)
| λmax (nm) | log ε | Solvent |
| 308 | 3.99 | MeOH |
| 320 | 3.98 | MeOH |
| 218 | 3.97 | MeOH |
| 201 | 4.09 | MeOH |
Chiroptical Characterization
The absolute configuration of Arahypin-16 (1) was unequivocally determined through electronic circular dichroism (ECD) calculations ctdbase.org. This advanced chiroptical technique involves comparing the experimental ECD spectrum of the compound with theoretically calculated ECD spectra for its possible enantiomers ctdbase.org. After a thorough conformational space analysis, 22 conformers were identified for Arahypin-16 (1) ctdbase.org. By applying the time-dependent density functional theory (TDDFT) method, the calculated ECD spectrum for the 16R enantiomer showed a strong match with the experimental ECD spectrum, thereby establishing the absolute configuration of Arahypin-16 (1) as 16R ctdbase.org.
Distinctive Structural Motifs
Arahypin-16 (1) is characterized by a unique dihydrobenzofuran ring system, which distinguishes it from other prenylated stilbenoids ctdbase.org. This dihydrobenzofuran moiety is formed through the cyclization of the prenyl unit with an oxygen atom on the 1,2,4-trisubstituted ring of the resveratrol skeleton ctdbase.org. The formation of this ring system was definitively established by key HMBC (Heteronuclear Multiple Bond Correlation) correlations, specifically from H-16 to C-1 and from the 17-OH group to Me-18 and Me-19 ctdbase.org. This cyclization represents a significant structural feature, contributing to the compound's unique properties as a new prenylated resveratrol derivative ctdbase.org.
Investigations into Biological Activities and Underlying Mechanisms in Vitro and Preclinical Models
Antioxidant Activity Profiles
Arachidin-1 exhibits notable antioxidant properties, contributing to the defense against oxidative stress.
Arachidin-1 has been shown to be effective in inhibiting lipid oxidation. In assays assessing copper-induced LDL oxidation (Thiobarbituric Acid Reactive Substances - TBARS assay), Arachidin-1 inhibited lipid oxidation at a concentration of 7 µM, demonstrating greater efficacy than resveratrol (B1683913), which required a 27 µM dose for similar inhibition cabidigitallibrary.org. This indicates Arachidin-1's potent ability to protect biological membranes from oxidative damage.
Table 1: Inhibition of Lipid Oxidation by Arachidin-1 and Resveratrol
| Compound | Concentration for Inhibition (µM) cabidigitallibrary.org |
| Arachidin-1 | 7 |
| Resveratrol | 27 |
Anti-inflammatory Response Modulation
Arachidin-1 plays a role in modulating inflammatory responses by influencing the production of pro-inflammatory mediators and altering gene expression profiles.
Arachidin-1 exhibits significant anti-inflammatory activity, comparable to or even surpassing that of resveratrol in certain contexts. In lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, Arachidin-1 demonstrated similar anti-inflammatory activity to resveratrol, correlated with the inhibition of prostaglandin (B15479496) E2 (PGE2) production nih.gov. Furthermore, Arachidin-1, along with arachidin-2 and arachidin-3 (B1251685), proved more effective than resveratrol in inhibiting inducible nitric oxide (NO) production in macrophages nih.gov. Specifically, Arachidin-1 outperformed both arachidin-3 and resveratrol in inhibiting LPS-induced nitric oxide and prostaglandin E2 production in macrophages cabidigitallibrary.org. Peanut sprout root extract, which contains Arachidin-1, has also been shown to effectively inhibit NO production and significantly reduce the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and PGE2 in LPS-stimulated RAW264.7 cells, alongside inhibiting iNOS and COX-2 protein expression.
Table 2: Comparative Inhibition of Pro-inflammatory Mediators in Macrophages
| Mediator | Arachidin-1 Efficacy vs. Resveratrol nih.govcabidigitallibrary.org |
| PGE2 | Similar or superior inhibition |
| Nitric Oxide | More effective inhibition |
Arachidin-1 modulates inflammatory responses at the genetic level. It has been observed to inhibit LPS-induced C/EBPdelta gene expression and nuclear factor-kappa B (NF-κB) activation nih.gov. In endothelial cells, Arachidin-1 attenuated tumor necrosis factor-alpha (TNF-α)-induced monocyte/endothelial cell adhesion and intercellular adhesion molecule-1 (ICAM-1) expression resource.org. Its inhibitory effects are mediated by the attenuation of TNF-α-induced NF-κB nuclear translocation and degradation of inhibitor of κB-alpha (IκBα) resource.org. Moreover, Arachidin-1 upregulates nuclear factor-E2-related factor-2 (Nrf-2), a key mediator of phase II enzyme expression, and enhances the transcriptional activity of the antioxidant response element. This leads to the induction of phase II enzymes including thioredoxin-1, thioredoxin reductase-1, heme oxygenase-1, glutamyl-cysteine synthetase, and glutathione (B108866) S-transferase resource.org. Silencing Nrf-2 with siRNA has been shown to block Arachidin-1's inhibitory effects on ICAM-1 expression, NF-κB nuclear translocation, and IκBα degradation resource.org. Additionally, Arachidin-1-containing peanut sprout root extract has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK, JNK, and p38, further contributing to its anti-inflammatory effects.
Antifungal and Antimicrobial Efficacy
Arachidin-1 functions as an antifungal phytoalexin, playing a defensive role in plants against invading microorganisms nih.govneobioscience.comctdbase.org. It has demonstrated antifungal activities against plant pathogenic fungi such as Phomopsis obscurans and P. viticola, with its efficacy being comparable to that of the standard fungicide captan (B1668291) at 144 hours of incubation nih.govctdbase.org.
In terms of antimicrobial efficacy, Arachidin-1 has shown antibacterial effects in in vitro studies. It has been reported to inhibit the planktonic growth of Streptococcus mutans more effectively than resveratrol and piceatannol (B1677779). While specific MIC values for pure Arachidin-1 against methicillin-resistant Staphylococcus aureus (MRSA) are not explicitly detailed in the provided literature, other prenylated stilbenoids, including arahypin-5, have exhibited moderate to low activity against MRSA.
Enzyme and Receptor Interaction Studies
Target Enzyme Inhibition Kinetics (e.g., Sirtuin-3 (SIRT3) Histone Deacetylase, Carbonic Anhydrases, Alpha-Glucosidase)
While stilbenoids, as a broader class of compounds, have been investigated for their activity against various enzymes, including carbonic anhydrases wikipedia.orgresource.orgreadthedocs.io, specific enzyme inhibition kinetics data for Arahypin 1 (Resvebassianol A (1) or the peanut phytoalexin Arahypin-1) concerning Sirtuin-3 (SIRT3) histone deacetylase, carbonic anhydrases, or alpha-glucosidase are not explicitly detailed in the available literature.
Ligand Binding Affinity to Specific Cellular Receptors (e.g., Cannabinoid Receptors, Estrogen Receptors)
Current research does not provide specific data on the ligand binding affinity of this compound (Resvebassianol A (1) or the peanut phytoalexin Arahypin-1) to cellular receptors such as cannabinoid receptors or estrogen receptors. Estrogen receptors (ERs), including ERα and ERβ, are known nuclear hormone receptors that regulate gene expression upon ligand binding. However, direct interactions with this compound have not been reported in the reviewed literature.
Molecular Docking and Dynamics Simulations for Protein-Ligand Complex Characterization
Molecular docking and dynamics simulations are computational methods used to predict and characterize the binding interactions between small molecules (ligands) and macromolecular targets (receptors). While these techniques are widely applied in drug discovery to understand binding modes and affinities, specific studies detailing molecular docking and dynamics simulations for this compound (Resvebassianol A (1) or the peanut phytoalexin Arahypin-1) with target proteins were not found in the available search results.
Gene Expression and Signal Transduction Pathway Perturbations
Investigations into the effects of this compound (specifically referring to Resvebassianol A (1), a stilbene (B7821643) glycoside) on gene expression and signal transduction pathways have been conducted using in vitro models. These studies highlight its influence on various genes associated with skin barrier function and inflammatory responses.
Transcriptomic Analysis (e.g., Microarray Analysis, Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR))
Transcriptomic analyses, including microarray analysis and quantitative reverse transcription polymerase chain reaction (qRT-PCR), have been employed to evaluate the impact of this compound (Resvebassianol A (1)) on gene expression profiles. Microarray analysis revealed that the expression levels of certain genes were altered in cells treated with Resvebassianol A (1) compared to those treated with resveratrol (RSV). These findings were subsequently validated through qRT-PCR, confirming the differential expression of selected genes. The consistency between microarray and qRT-PCR results supports the observed gene expression changes.
Regulation of Specific Gene Expression (e.g., Filaggrin, HAS2-AS1, CERS3, IL23A, IL1A, CXCL8)
This compound (Resvebassianol A (1)) has been shown to regulate the expression of specific genes, particularly those involved in skin barrier maintenance and immune regulation. Studies using microarray analysis and qRT-PCR demonstrated that treatment with Resvebassianol A (1) led to an increase in the expression levels of filaggrin (FLG), HAS2-AS1, and CERS3. Conversely, the expression of pro-inflammatory genes such as IL23A, IL1A, and CXCL8 was found to be lower in the Resvebassianol A (1)-treated group compared to the resveratrol-treated group. These changes in gene expression suggest regenerative and anti-inflammatory effects in skin keratinocytes.
The functions of these altered genes are primarily related to maintaining skin barrier function, immune responses, and cell regeneration in skin epidermal keratinocytes. Filaggrin (FLG) is crucial for skin barrier formation, and its expression can be epigenetically regulated. CERS3 is involved in ceramide synthesis, which is vital for sphingolipid metabolism and membrane structure. The downregulation of inflammatory cytokines like IL23A, IL1A, and CXCL8 indicates an anti-inflammatory potential.
Table 1: Differential Gene Expression in Response to this compound (Resvebassianol A (1)) Treatment
| Gene Name | Effect on Expression (vs. Resveratrol) | Primary Function |
| Filaggrin (FLG) | Increased | Skin barrier function, cell regeneration |
| HAS2-AS1 | Increased | Skin barrier function, cell regeneration |
| CERS3 | Increased | Skin barrier function, cell regeneration |
| IL23A | Decreased | Immune reaction, inflammation |
| IL1A | Decreased | Immune reaction, inflammation |
| CXCL8 | Decreased | Immune reaction, inflammation |
Table 2: Radical Scavenging Activity of this compound (Arahypin-16 (1))
| Compound | DPPH Radical Scavenging Activity (IC₅₀) | Protection Effects Against Free Radicals on Biomembranes (IC₅₀) |
| Arahypin-16 (1) | 161.4 µM | 78.6 µM and 87.9 µM |
| Resveratrol (Reference) | 80.5 µM | - |
Advanced Methodological Approaches in Arahypin 1 Research
Chromatographic Separation and Purification Techniques
The isolation of Arahypin 1 from complex natural extracts, such as elicited peanut hairy root cultures, necessitates powerful and precise separation technologies. Chromatographic methods are central to achieving the purity required for detailed biological and mechanistic studies.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for both the analysis and purification of this compound. For analytical purposes, HPLC is used to quantify the yield of this compound in extracts from sources like peanut hairy root cultures. nih.gov A typical analytical setup involves a C18 column with a gradient elution system, often using solvents like acetonitrile (B52724) and formic acid in water, with detection at specific wavelengths such as 320 nm or 340 nm. nih.govpurdue.edu
For purification, semi-preparative HPLC is employed as a final step following preliminary fractionation by other chromatographic techniques. nih.gov This approach has successfully yielded this compound with purities greater than 95%. nih.gov Studies have reported the isolation of significant quantities, such as 258 mg of this compound, using a semi-preparative C18 column, demonstrating the scalability of the method for producing material for further research. nih.gov
| Technique | Column | Mobile Phase Example | Purity Achieved | Reference |
|---|---|---|---|---|
| Analytical HPLC | Symmetry C18 (4.6 x 250 mm) | Gradient of Acetonitrile and 0.05% Formic Acid in Water | N/A (Quantification) | purdue.edu |
| Semi-Preparative HPLC | SunFire C18 OBD™ Prep (10 x 250 mm) | Gradient of Methanol (B129727) and 0.5% Formic Acid Solution | >95% | nih.gov |
Centrifugal Partition Chromatography (CPC) and Medium Pressure Liquid Chromatography (MPLC) for High-Purity Isolation
Centrifugal Partition Chromatography (CPC) has emerged as a highly effective technique for purifying large quantities of this compound directly from crude extracts in a single step. ulima.edu.pe This liquid-liquid chromatography method avoids solid stationary phases, which can irreversibly adsorb the target compound, thereby improving recovery. In one study, a single CPC run successfully separated this compound from a peanut hairy root culture extract to a purity of 97.0%. ulima.edu.pe The selection of an appropriate biphasic solvent system is critical for successful CPC separation. purdue.edu
| Compound | Amount in Initial Extract (mg) | Amount Recovered (mg) | Purity Achieved | Reference |
|---|---|---|---|---|
| This compound | 30.02 | 19.99 | 97.0% | purdue.eduulima.edu.pe |
| Resveratrol (B1683913) | 5.03 | 4.61 | 97.1% | purdue.eduulima.edu.pe |
| Arachidin-3 (B1251685) | 19.84 | 16.51 | 91.8% | purdue.eduulima.edu.pe |
In Vitro Experimental Models for Mechanistic Studies
Utilization of Diverse Mammalian Cell Lines
To investigate the biological mechanisms of this compound, researchers utilize a variety of established mammalian cell lines. These in vitro models allow for controlled experiments to determine cytotoxicity, anti-inflammatory, and anticancer effects.
Breast Cancer Cell Lines: this compound has been studied for its effects on triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and MDA-MB-436. nih.gov Research indicates that this compound exhibits significant cytotoxicity against these cancer cells, inducing caspase-dependent apoptosis through the intrinsic pathway. researchgate.net It has been shown to be more potent than resveratrol and arachidin-3 in these cell lines. researchgate.net
HL-60 (Human Promyelocytic Leukemia): Studies on HL-60 cells have shown that this compound is a potent inducer of programmed cell death (PCD). nih.gov It demonstrated higher efficacy, with a lower EC50 value, than resveratrol. researchgate.netnih.gov The mechanism in these cells involves both caspase-dependent and caspase-independent pathways, highlighting its potential as an anticancer agent. nih.gov
RAW 264.7 (Murine Macrophage): The RAW 264.7 macrophage cell line has been used to assess the cytotoxicity of this compound. ulima.edu.pe These studies are important for understanding the compound's potential effects on immune cells. Research has demonstrated that this compound exhibits cytotoxicity to RAW 264.7 cells at a concentration of 27 µM. ulima.edu.pe
HeLa (Human Cervical Cancer): The HeLa cell line is another model used to evaluate the cytotoxic properties of this compound. ulima.edu.pe Similar to its effects on RAW 264.7 cells, this compound demonstrated cytotoxicity at a concentration of 27 µM in this cell line. ulima.edu.pe
Skin Keratinocytes and HIEC-6 (Human Intestinal Epithelial Cells): While cell lines such as skin keratinocytes and HIEC-6 are valuable models for studying skin biology and intestinal functions respectively, a review of the available scientific literature does not indicate that they have been prominently used in published research focused specifically on the direct effects of this compound. nih.govcellosaurus.orgnih.govnih.govnih.govmdpi.com
| Cell Line | Cell Type | Observed Effect of this compound | Key Finding/Concentration | Reference |
|---|---|---|---|---|
| MDA-MB-231, MDA-MB-436 | Triple-Negative Breast Cancer | Cytotoxicity, Apoptosis Induction | Higher cytotoxicity than resveratrol and arachidin-3. | researchgate.net |
| HL-60 | Human Promyelocytic Leukemia | Induction of Programmed Cell Death | ~4-fold lower EC50 than resveratrol. | researchgate.netnih.gov |
| RAW 264.7 | Murine Macrophage | Cytotoxicity | Cytotoxic at 27 µM. | ulima.edu.pe |
| HeLa | Human Cervical Cancer | Cytotoxicity | Cytotoxic at 27 µM. | ulima.edu.pe |
Computational Chemistry Approaches
Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions
Computational chemistry offers powerful tools to predict and analyze the interaction between a small molecule, like this compound, and its potential protein targets. nih.gov Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. mdpi.comnih.gov Molecular dynamics (MD) simulations further investigate the stability and conformational changes of the ligand-protein complex over time, offering a more dynamic view of the interaction. nih.govmdpi.commdpi.com
While these in silico techniques are widely applied in drug discovery for stilbenes and other natural products, specific studies applying molecular docking or molecular dynamics simulations to investigate the protein interactions of this compound are not extensively documented in the current body of scientific literature. mdpi.com The application of these computational approaches represents a future research avenue to precisely identify the molecular targets of this compound and elucidate the structural basis for its observed biological activities.
In Silico Prediction of Potential Biological Targets
In the quest to understand the full therapeutic potential of this compound, in silico target prediction methodologies offer a rapid and cost-effective approach to identify its potential biological targets. These computational techniques utilize the chemical structure of a compound to predict its interactions with a vast array of proteins, thereby generating hypotheses about its mechanism of action that can be subsequently validated experimentally. For a natural product like this compound, a prenylated stilbenoid, these methods are particularly valuable for exploring its polypharmacology—the ability to interact with multiple targets.
Several key in silico approaches are applicable for predicting the biological targets of this compound:
Molecular Docking: This technique simulates the binding of this compound to the three-dimensional structures of known proteins. By calculating the binding affinity and analyzing the interaction patterns, it is possible to identify proteins that are likely to be modulated by this compound. This method is particularly useful for screening large libraries of proteins to find potential targets.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. By creating a pharmacophore model for this compound, researchers can search databases of protein structures to find binding sites that complement these features, thus identifying potential targets.
Virtual Screening: This high-throughput computational technique involves screening large libraries of compounds against a specific protein target or, conversely, screening a single compound like this compound against a library of protein targets. semanticscholar.org This can rapidly narrow down the list of potential interaction partners for further investigation.
Cheminformatics Approaches: By analyzing the structural similarity of this compound to other compounds with known biological targets, cheminformatics tools can infer potential targets for this compound. wikipedia.orgdotmatics.com The principle is that structurally similar molecules often share similar biological activities. dotmatics.com
While specific in silico studies exclusively focused on this compound are not yet widely published, the methodologies described above have been successfully applied to a variety of natural products to uncover novel biological targets. biorxiv.orgmdpi.com Given the well-defined chemical structure of this compound, it is a prime candidate for such computational analyses, which could reveal novel therapeutic applications and guide future preclinical research.
Biotechnological Production and Optimization
The limited availability of this compound from its natural source, the peanut plant (Arachis hypogaea), necessitates the development of efficient and scalable biotechnological production platforms. Plant tissue culture, particularly hairy root culture, has emerged as a promising strategy for the sustainable production of this valuable compound.
Optimization of Fermentation and Culture Conditions for Enhanced Yields
Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are known for their genetic stability and rapid growth in hormone-free media, making them an ideal system for producing secondary metabolites. The production of this compound in peanut hairy root cultures can be significantly enhanced through the strategic optimization of culture conditions and the application of elicitors—substances that induce a defense response in the plant cells, leading to increased production of secondary metabolites.
Research has demonstrated that a combination of elicitors can synergistically increase the yield of this compound. A study investigating various elicitation strategies in peanut hairy root cultures found that the co-treatment with cyclodextrin (B1172386) (CD) and hydrogen peroxide (H₂O₂) selectively enhanced the production of this compound. The highest yield was achieved with a combination of multiple elicitors, demonstrating the potential for fine-tuning the culture conditions to maximize production.
Below is a data table summarizing the effects of different elicitor combinations on the production of this compound in peanut hairy root cultures.
| Elicitor Combination | This compound Yield (mg/L) | Fold Increase Compared to Control |
|---|---|---|
| Control (No Elicitor) | 5.2 ± 1.1 | 1.0 |
| Cyclodextrin (CD) + Hydrogen Peroxide (H₂O₂) | 132.6 ± 20.4 | 25.5 |
| Cyclodextrin (CD) + Methyl Jasmonate (MeJA) | 75.4 ± 12.3 | 14.5 |
| CD + H₂O₂ + MeJA + Magnesium Chloride (MgCl₂) | 155.8 ± 25.1 | 29.9 |
Further optimization of physical parameters within a bioreactor, such as aeration, agitation speed, pH, and temperature, is crucial for scaling up the production of this compound from laboratory-scale flasks to industrial-scale fermentation.
Targeted Transcriptome and Metabolome Analyses for Biosynthetic Gene Discovery
Understanding the biosynthetic pathway of this compound is essential for its targeted overproduction through metabolic engineering. This compound is a prenylated stilbenoid, derived from the general phenylpropanoid pathway. The key enzyme responsible for the backbone of stilbenoids is stilbene (B7821643) synthase (STS). The subsequent prenylation step is catalyzed by a prenyltransferase.
Targeted transcriptome and metabolome analyses are powerful tools for identifying the specific genes and enzymes involved in the biosynthesis of this compound in Arachis hypogaea.
Transcriptome Analysis: This involves sequencing the complete set of RNA transcripts in peanut cells under conditions of high this compound production (e.g., after elicitation). By comparing the gene expression profiles of elicited and non-elicited cells, researchers can identify upregulated genes that are likely involved in the biosynthetic pathway. Several studies have identified multiple stilbene synthase genes in the peanut genome, whose expression is induced by elicitors like methyl jasmonate and salicylic (B10762653) acid.
Metabolome Analysis: This technique provides a comprehensive profile of the small-molecule metabolites present in the peanut cells. By correlating the accumulation of this compound and its precursors with changes in gene expression, it is possible to further pinpoint the key enzymatic steps and regulatory factors in the pathway.
Integrative analysis of both transcriptome and metabolome data allows for the construction of a detailed map of the this compound biosynthetic pathway and the discovery of the specific genes encoding the enzymes responsible for its synthesis. This knowledge can then be used to genetically engineer peanut hairy root cultures or microbial systems for enhanced and targeted production of this compound.
Below is a data table listing some of the key gene families identified through transcriptome analysis of Arachis hypogaea that are relevant to the biosynthesis of stilbenoids like this compound.
| Gene Family | Enzyme Function | Relevance to this compound Biosynthesis |
|---|---|---|
| Stilbene Synthase (STS) | Catalyzes the formation of the stilbene backbone (e.g., resveratrol) from p-coumaroyl-CoA and malonyl-CoA. | Essential for producing the core structure of this compound. |
| Chalcone Synthase (CHS) | Key enzyme in the flavonoid pathway, competes with STS for the same substrates. | Understanding its regulation is important for diverting metabolic flux towards stilbenoid production. |
| Prenyltransferase (PT) | Adds a prenyl group to the stilbene backbone. | The specific enzyme responsible for the final step in this compound synthesis. |
| Cytochrome P450 Monooxygenases (CYP450s) | Involved in various hydroxylation and other modification steps in secondary metabolism. | Potentially involved in modifying the stilbene backbone before or after prenylation. |
Future Research Directions and Translational Perspectives for Arahypin 1
Elucidation of Novel Molecular Targets and Signaling Pathways
A critical future research direction for Arahypin 1 involves the comprehensive elucidation of its novel molecular targets and the intricate signaling pathways it modulates. While initial studies may hint at certain biological effects, a detailed understanding of its precise interactions at the cellular and molecular levels is paramount for rational drug design and development.
Key Research Areas:
Target Deconvolution Studies: Utilizing advanced proteomic techniques such as quantitative proteomics (e.g., SILAC, iTRAQ, TMT) and chemical proteomics (e.g., activity-based protein profiling, affinity purification coupled with mass spectrometry) will be essential to identify direct protein targets of this compound. This approach can reveal previously unknown binding partners and enzyme substrates.
Transcriptomic and Epigenomic Profiling: High-throughput sequencing technologies (RNA-Seq, ChIP-Seq, ATAC-Seq) will be instrumental in mapping the global gene expression changes and epigenetic modifications induced by this compound. This will provide insights into the transcriptional networks and chromatin remodeling events influenced by the compound.
Metabolomic Analysis: Untargeted and targeted metabolomics can identify metabolic pathways perturbed by this compound, offering a systems-level view of its impact on cellular metabolism and identifying potential biomarkers of its activity.
Signaling Pathway Mapping: Employing techniques like phosphoproteomics, kinase activity assays, and reporter gene assays will help delineate the specific signaling cascades (e.g., MAPK, PI3K/Akt, NF-κB pathways) that are activated or inhibited by this compound, providing a mechanistic basis for its observed biological effects.
Structural Biology: X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy will be vital for determining the three-dimensional structures of this compound in complex with its identified targets. This structural information is indispensable for understanding binding mechanisms and guiding structure-based drug design.
Expected Outcomes:
Identification of specific receptors, enzymes, or ion channels directly bound by this compound.
Mapping of downstream signaling events and transcriptional programs affected by the compound.
Discovery of novel biological mechanisms of action that could lead to new therapeutic strategies.
Exploration of Uncharted Biological Activities and Therapeutic Potential
Beyond any currently recognized effects, future research should systematically explore uncharted biological activities of this compound and its broader therapeutic potential across various disease indications. This involves high-throughput screening and targeted investigations in diverse biological systems.
Key Research Areas:
Phenotypic Screening: Implementing high-content phenotypic screening platforms using diverse cell lines, primary cells, and organoids will allow for the unbiased discovery of novel biological effects of this compound, such as effects on cell proliferation, differentiation, migration, and apoptosis in various disease contexts (e.g., neurodegeneration, metabolic disorders, infectious diseases).
In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models of disease will be crucial to validate in vitro findings and assess the therapeutic efficacy of this compound. This includes evaluating its impact on disease progression, symptom amelioration, and survival rates.
Immunomodulatory Effects: Investigating the potential immunomodulatory properties of this compound, including its effects on immune cell activation, cytokine production, and inflammatory responses, could reveal applications in autoimmune diseases or inflammatory conditions.
Antimicrobial and Antiviral Activities: Screening this compound against a panel of pathogenic bacteria, fungi, and viruses could uncover novel antimicrobial or antiviral properties, addressing the growing challenge of drug resistance.
Repurposing Opportunities: Computational approaches, such as network pharmacology and machine learning, can be employed to predict new therapeutic indications for this compound based on its molecular targets and known biological activities, potentially leading to drug repurposing.
Expected Outcomes:
Discovery of new therapeutic applications for this compound in areas beyond its initial focus.
Identification of this compound as a lead compound for novel drug development programs.
Validation of its biological activities in complex in vivo systems.
Development of Sustainable and Scalable Production Strategies to Address Supply Challenges
For this compound to be viable for widespread therapeutic use, developing sustainable and scalable production strategies is imperative, particularly if it is a natural product with limited natural abundance or complex isolation procedures.
Key Research Areas:
Total Synthesis: Developing efficient and economically viable total synthesis routes for this compound will be a primary focus. This involves optimizing reaction conditions, exploring novel synthetic methodologies, and minimizing the use of hazardous reagents to achieve high yields and purity.
Semi-synthesis: If this compound can be derived from readily available natural precursors, semi-synthetic approaches could offer a more cost-effective and scalable production method. This would involve chemical modification of a simpler, abundant natural product to yield this compound.
Biosynthesis and Metabolic Engineering: Investigating the natural biosynthetic pathway of this compound (if it's a natural product) and subsequently engineering microbial hosts (e.g., E. coli, yeast) or plant cell cultures to produce the compound through fermentation or cell culture will be a highly sustainable approach. This involves identifying and cloning the relevant biosynthetic genes and optimizing fermentation conditions.
Process Optimization: Regardless of the production method, extensive process optimization will be necessary to maximize yield, reduce production costs, and ensure consistent product quality. This includes optimizing parameters such as temperature, pH, nutrient supply, and purification protocols.
Expected Outcomes:
Establishment of robust and cost-effective methods for large-scale production of this compound.
Reduced reliance on potentially scarce natural sources.
Ensured consistent supply and quality for preclinical and clinical development.
Comprehensive Structure-Activity Relationship Profiling for Lead Optimization and Analogue Design
A comprehensive understanding of the Structure-Activity Relationship (SAR) of this compound is fundamental for lead optimization and the rational design of more potent, selective, and pharmacokinetically favorable analogues.
Key Research Areas:
Analogue Synthesis: Synthesizing a library of this compound analogues with systematic modifications to its core structure, functional groups, and stereochemistry will be crucial. This includes exploring different substituents, linker lengths, and conformational constraints.
High-Throughput Screening of Analogues: The synthesized analogues will be subjected to high-throughput biological assays to evaluate their potency, selectivity, and efficacy across various targets and biological activities identified in earlier studies.
Computational Chemistry and Molecular Modeling: Employing computational tools such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling will aid in predicting the binding modes of this compound and its analogues, guiding the design of new compounds, and understanding the physicochemical properties that influence activity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues will be essential. This includes assessing bioavailability, half-life, tissue distribution, and metabolic stability to identify compounds with improved drug-like properties.
Toxicity Profiling (Early Stage): While comprehensive safety profiling is excluded from this article, early-stage in vitro toxicity screens (e.g., cytotoxicity, genotoxicity) of analogues will be integrated into the SAR studies to deselect compounds with inherent toxicity issues early in the discovery process.
Expected Outcomes:
Identification of key structural features responsible for this compound's activity and selectivity.
Design and synthesis of novel this compound analogues with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.
Establishment of a robust SAR model to guide future medicinal chemistry efforts.
Investigation of Synergistic Effects with Other Bioactive Compounds
Exploring the synergistic effects of this compound when combined with other bioactive compounds represents a promising avenue for enhancing therapeutic outcomes, reducing effective dosages, and potentially overcoming drug resistance.
Key Research Areas:
Combination Screening: High-throughput screening of this compound in combination with libraries of approved drugs or other known bioactive compounds will identify synergistic interactions. This can be performed using dose-response matrices and advanced analytical software to calculate synergy scores.
Mechanistic Basis of Synergy: Once synergistic combinations are identified, detailed mechanistic studies will be required to understand how this compound and the co-administered compound interact at the molecular level to produce enhanced effects. This could involve investigating their impact on shared or complementary signaling pathways, drug uptake, or metabolism.
Therapeutic Applications of Combinations: Validating synergistic combinations in relevant in vitro and in vivo disease models will be crucial. This could lead to novel combination therapies for complex diseases such as cancer, infectious diseases, or neurodegenerative disorders, where multi-target approaches are often more effective.
Resistance Reversal: Investigating whether this compound can synergize with existing drugs to overcome mechanisms of drug resistance in pathogens or cancer cells is a particularly important area of research.
Expected Outcomes:
Discovery of novel and effective combination therapies involving this compound.
Potential for reduced dosage of individual compounds, leading to improved therapeutic indices.
Strategies to combat drug resistance in various disease settings.
Compound Information
Q & A
Q. How can researchers determine the structural and physicochemical properties of Arahypin 1?
To characterize this compound, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For crystalline forms, X-ray crystallography is critical. Ensure reproducibility by documenting solvent systems, temperature, and pressure conditions during synthesis .
Q. What experimental designs are suitable for testing this compound’s biological activity in vitro?
Use dose-response assays (e.g., IC50/EC50 determinations) with appropriate controls (vehicle, positive/negative controls). Replicate experiments across independent batches to account for variability. Cell lines should be validated for target expression, and assays must adhere to protocols like MTT for cytotoxicity or fluorescence-based methods for receptor binding .
Q. How can researchers ensure data integrity when reporting this compound’s pharmacokinetic parameters?
Implement blinded analysis, pre-register study protocols, and use validated analytical methods (e.g., LC-MS/MS for plasma concentration measurements). Include raw data in supplementary materials and perform statistical power analyses to justify sample sizes .
Q. What ethical considerations apply to preclinical studies involving this compound?
Follow institutional animal care guidelines (e.g., ARRIVE) for in vivo studies. For human cell lines, verify ethical sourcing and consent documentation. Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action be resolved?
Conduct systematic reviews to identify methodological disparities (e.g., assay conditions, model systems). Use orthogonal approaches, such as CRISPR-mediated gene knockout to validate target engagement or isothermal titration calorimetry (ITC) to measure binding affinity. Cross-validate results with independent labs .
Q. What strategies optimize this compound’s synthetic yield while minimizing impurities?
Apply design of experiments (DoE) to evaluate variables (e.g., catalyst loading, reaction time). Use process analytical technology (PAT) for real-time monitoring. Characterize impurities via tandem MS and adjust purification protocols (e.g., gradient elution in HPLC) .
Q. Which statistical methods are robust for analyzing heterogeneous datasets in this compound pharmacology studies?
Employ mixed-effects models to account for inter-experiment variability. For omics data, use false discovery rate (FDR) corrections. Machine learning algorithms (e.g., random forests) can identify nonlinear relationships between structural analogs and activity .
Q. How can researchers elucidate this compound’s off-target effects in complex biological systems?
Combine chemoproteomics (e.g., activity-based protein profiling) with phenotypic screening in 3D organoid models. Leverage molecular dynamics simulations to predict binding promiscuity and validate findings with siRNA knockdown .
Q. What methodologies validate this compound’s stability under physiological conditions?
Perform accelerated stability studies (40°C/75% RH) with LC-MS degradation tracking. Simulate gastric/intestinal environments using biorelevant media. For long-term stability, apply ICH Q1A guidelines and monitor polymorphic transitions via powder X-ray diffraction (PXRD) .
Q. How can translational studies bridge gaps between this compound’s in vitro potency and in vivo efficacy?
Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict effective doses. Incorporate intravital imaging for real-time tissue distribution analysis. Collaborate with clinical researchers to align preclinical endpoints with biomarker-driven trial designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
